molecular formula C₁₁H₉Cl₂CuN₃O₂S B1144994 Akt Inhibitor XI CAS No. 779-59-3

Akt Inhibitor XI

Numéro de catalogue: B1144994
Numéro CAS: 779-59-3
Poids moléculaire: 381.73
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.92 (s, 1H, CH=N)
  • δ 8.35 (d, J = 8.4 Hz, 1H, chromone H-5)
  • δ 7.85–7.45 (m, 3H, chromone H-2, H-6, H-7)
  • δ 6.95 (s, 2H, NH₂)

¹³C NMR confirms the presence of key functional groups:

  • 178.9 ppm (C=O of chromone)
  • 162.4 ppm (C=S)
  • 148.2 ppm (CH=N)

Infrared (IR) Spectroscopy

Band (cm⁻¹) Assignment
1605 ν(C=N) stretching
1580 ν(C=C) aromatic
1250 ν(C=S) stretching
750 δ(Cu–Cl) bending

The absence of ν(N–H) above 3200 cm⁻¹ confirms deprotonation of the thiosemicarbazone upon copper coordination .

UV-Vis Spectroscopy

  • λₘₐₓ (DMSO): 273 nm (π→π* transition of chromone), 308 nm (charge transfer from S→Cu)
  • Molar absorptivity (ε): 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ at 308 nm, indicative of strong metal-ligand interactions

Propriétés

Numéro CAS

779-59-3

Formule moléculaire

C₁₁H₉Cl₂CuN₃O₂S

Poids moléculaire

381.73

Synonymes

(SP-4-3)-Dichloro[(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide-κN2,κS]-copper;  FPA-124

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Key Characteristics :

  • Molecular Formula : C₁₁H₉Cl₂CuN₃O₂S
  • Molecular Weight : 381.73 g/mol
  • Solubility : 0.1 mg/mL in DMSO
  • Storage : -20°C .

Mechanistic Role :

  • Blocks Akt activation without affecting upstream PI3K activity, distinguishing it from pan-PI3K inhibitors like LY294002 .
  • At 600 nM, it significantly inhibits transendothelial cholesterol transport in endothelial cells, highlighting its role in lipid metabolism and vascular biology .
  • Modulates epithelial-mesenchymal transition (EMT) and cell migration in developmental contexts, as shown in endocardial cushion studies .

Comparison with Similar Compounds

Akt Inhibitor XI vs. Akt Inhibitor VIII

Parameter This compound Akt Inhibitor VIII
Target Specificity Selective for Akt isoforms Broad-spectrum Akt inhibition
Cellular Context Effective in endothelial and developmental models Used in neuronal protection studies (e.g., RGC-5 cells)
Dose-Dependent Effects 600 nM in cholesterol transport assays 1–10 μM required for blocking GA-mediated protection in oxidative stress models
Structural Features Copper-thiosemicarbazone complex Not disclosed in available evidence


Key Findings :

  • This compound demonstrates higher potency at lower concentrations in endothelial models compared to Akt Inhibitor VIII in neuronal systems.
  • Structural uniqueness (copper complex) may confer distinct binding kinetics and off-target profiles .

This compound vs. LY294002 (PI3K Inhibitor)

Parameter This compound LY294002
Primary Target Akt PI3K (upstream of Akt)
Mechanistic Impact Spares PI3K activity, allowing isolation of Akt effects Broadly inhibits PI3K, affecting multiple downstream pathways
Functional Outcomes Reduces transendothelial cholesterol transport without altering PI3K phosphorylation Blocks both PI3K and Akt phosphorylation, with wider metabolic consequences
Therapeutic Utility Suitable for studying Akt-specific roles in lipid metabolism Used in pan-PI3K/Akt pathway inhibition contexts

Key Findings :

  • This compound’s specificity makes it preferable for dissecting Akt-specific signaling, whereas LY294002 is broader but less selective .

This compound vs. Other PI3K/Akt Pathway Inhibitors

  • MK-2206 (clinical-stage Akt inhibitor): Unlike this compound, MK-2206 is allosteric and shows phase-dependent efficacy in cancer trials, suggesting context-dependent advantages .
  • Triciribine: Inhibits Akt phosphorylation but with reported toxicity in normal cells, whereas this compound’s copper-based structure may offer a different safety profile .

Méthodes De Préparation

Reaction of 3-Formylchromone with Thiosemicarbazide

The thiosemicarbazone ligand is synthesized by condensing 3-formylchromone with thiosemicarbazide. Key steps include:

  • Reactants : 3-Formylchromone (1.2 molar equivalents) and thiosemicarbazide (1 molar equivalent).

  • Catalyst : Zinc perchlorate (5 mg per 0.15 mmol reaction) enhances reaction efficiency.

  • Solvent : Anhydrous methanol under reflux conditions.

  • Reaction Time : 5–24 hours at room temperature or under reflux.

  • Yield : 60–80% after purification via recrystallization.

Mechanism : The aldehyde group of 3-formylchromone reacts with the hydrazine group of thiosemicarbazide, forming a Schiff base (C=N bond). Zinc perchlorate facilitates imine formation by acting as a Lewis acid.

Complexation with Copper(II) Chloride

Formation of the Copper Complex

The thiosemicarbazone ligand is complexed with CuCl₂ to form this compound:

  • Reactants : Thiosemicarbazone ligand (1 molar equivalent) and CuCl₂·2H₂O (1.1 molar equivalents).

  • Solvent : Methanol or methanol-chloroform mixtures.

  • Conditions : Stirring at room temperature for 4–6 hours.

  • Yield : 50–70% after filtration and washing with petroleum ether.

Key Interaction : The thiolic sulfur and pyrazole nitrogen atoms of the ligand coordinate with Cu(II), forming a square planar complex.

Purification and Characterization

Purification Methods

  • Recrystallization : Ethanol-chloroform mixtures yield reddish-orange crystals.

  • Chromatography : Silica gel column chromatography (chloroform:ethyl acetate, 1:1) is optional for higher purity.

Analytical Data

PropertyDataSource
Melting Point 221–235°C
IR (ν, cm⁻¹) 1645 (C=O), 751 (C-S), 1440 (C=N)
¹H NMR (δ, ppm) 13.32–13.63 (N-H), 6.60–7.61 (Ar-H)
ESI-MS (m/z) [M + Na]⁺ = 350.43

X-ray Crystallography : Confirms square planar geometry with Cu(II) coordinated to S and N atoms (bond lengths: Cu-S = 2.28 Å, Cu-N = 2.07 Å).

Comparative Analysis of Synthetic Routes

ParameterMethod A (Zinc Perchlorate)Method B (Direct Complexation)
Catalyst Zn(ClO₄)₂None
Reaction Time 24 hours6 hours
Yield (Ligand) 71–80%60–70%
Purity >95% (HPLC)>90% (Elemental Analysis)

Advantages of Method A : Higher ligand yield due to catalytic acceleration.
Advantages of Method B : Simpler protocol with fewer purification steps.

Key Research Findings

  • Catalyst Impact : Zinc perchlorate reduces reaction time by 50% compared to uncatalyzed routes.

  • Solvent Choice : Methanol ensures solubility of both ligand and CuCl₂, minimizing side products.

  • Stoichiometry : A 1:1 ligand-to-Cu ratio prevents Cu(OH)₂ precipitation.

  • Stability : The complex is stable in DMSO and PBS buffers for >48 hours.

Challenges and Optimization Strategies

  • Challenge 1 : Ligand degradation under prolonged heating.
    Solution : Use inert atmosphere (N₂) during reflux.

  • Challenge 2 : Copper(II) reduction to Cu(I).
    Solution : Add 1% acetic acid to stabilize Cu(II) .

Q & A

Q. How to contextualize findings within existing literature on Akt signaling?

  • Literature Synthesis :
  • Compare results with pan-Akt inhibitors (e.g., GSK690693) and isoform-selective agents .
  • Use databases like PubMed and COSMIC to identify mutation-specific responses (e.g., PTEN-null vs. wild-type models) .

Tables for Quick Reference

Table 1 : Key Properties of this compound vs. Other Inhibitors

PropertyThis compoundAllosteric Inhibitors (e.g., MK-2206)
Target DomainPH + KinasePH Domain
IC50 Range10–34 µM5–10 nM
Off-Target RisksSYK, PI3KMinimal
Clinical StagePreclinicalPhase II/III

Table 2 : Common Pitfalls and Mitigation Strategies in Akt Studies

PitfallMitigation Strategy
Off-target pathway activationCo-treatment with compensatory pathway inhibitors
Overinterpretation of in vitro dataValidate in 3D organoid or in vivo models

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.